molecular formula C13H15N5O2S B2613387 2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine CAS No. 2034579-15-0

2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine

Cat. No.: B2613387
CAS No.: 2034579-15-0
M. Wt: 305.36
InChI Key: CINXFHGYIQHBHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine is a heterocyclic compound that contains both a pyrazine and a thiadiazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of the thiadiazole ring, in particular, is known to impart various pharmacological properties, including antimicrobial and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine typically involves the formation of the thiadiazole ring followed by its attachment to the piperidine and pyrazine moieties. One common method involves the cyclization of appropriate hydrazonoyl halides with thiocyanates or thiosemicarbazides under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The biological activity of 2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine is primarily attributed to its interaction with microbial enzymes and cellular structures. The thiadiazole ring can inhibit the activity of certain bacterial enzymes, leading to the disruption of essential metabolic processes and ultimately causing cell death . Additionally, the compound may interact with cellular membranes, increasing their permeability and leading to cell lysis .

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S/c1-9-12(21-17-16-9)13(19)18-6-2-3-10(8-18)20-11-7-14-4-5-15-11/h4-5,7,10H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINXFHGYIQHBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.